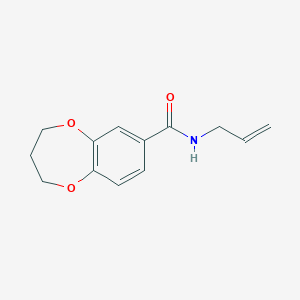
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BDPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPC belongs to the class of benzodioxepine derivatives and has been investigated for its ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin. In
Mecanismo De Acción
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a partial agonist at dopamine and serotonin receptors, which leads to the modulation of neurotransmitter activity. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to increase the release of dopamine and serotonin in certain brain regions, which can lead to an improvement in mood and behavior. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide also has an affinity for the sigma-1 receptor, which is involved in the regulation of cellular stress and has been implicated in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have several biochemical and physiological effects, including an increase in dopamine and serotonin release, an improvement in mood and behavior, and a reduction in anxiety and depression symptoms. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several advantages for lab experiments, including its ability to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide also has an affinity for the sigma-1 receptor, which has been implicated in the pathogenesis of several neurological disorders. However, N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has some limitations, including its potential for abuse and its potential side effects, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, including its potential use in the treatment of drug addiction and withdrawal symptoms, its neuroprotective effects, and its potential use in the treatment of neurodegenerative disorders. Further research is also needed to investigate the long-term effects of N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide use, as well as its potential side effects and interactions with other drugs. Additionally, research is needed to optimize the synthesis method of N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and to develop new derivatives with improved therapeutic potential.
Métodos De Síntesis
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be synthesized through several methods, including the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with allylamine, followed by reduction with hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with allylamine in the presence of sodium borohydride.
Aplicaciones Científicas De Investigación
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been investigated for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. Studies have shown that N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-6-14-13(15)10-4-5-11-12(9-10)17-8-3-7-16-11/h2,4-5,9H,1,3,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODUPJOASDRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)





![[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465238.png)

![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)

![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)

![2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465287.png)